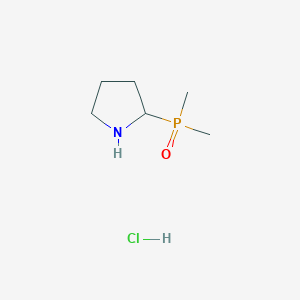

![molecular formula C12H19NO2 B2558379 11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane CAS No. 1645448-68-5](/img/structure/B2558379.png)

11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

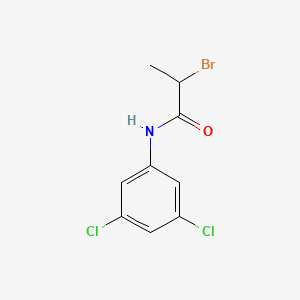

“11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane” is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.289. It is a derivative of 3,8-dioxa-11-azaspiro[5.6]dodecane, which has the molecular formula C9H17NO2 and a molecular weight of 171.24 .

Molecular Structure Analysis

The InChI code for 3,8-dioxa-11-azaspiro[5.6]dodecane is 1S/C9H17NO2/c1-4-11-5-2-9(1)7-10-3-6-12-8-9/h10H,1-8H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Scientific Research Applications

Synthesis and Chemical Properties

- A study by Uchiyama et al. (2001) introduced a simple enantioselective synthesis of spiroketals, which are structurally similar to 11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane, highlighting the method's efficiency in producing optically active compounds (Uchiyama et al., 2001).

- Reddy et al. (2014) developed a novel Prins cascade process for synthesizing spiromorpholinotetrahydropyran derivatives, demonstrating a versatile approach to constructing complex spirocyclic architectures (Reddy et al., 2014).

Biological and Material Applications

- Rao et al. (2016) described a new reagent, Fmoc-OASUD, for the preparation of Fmoc-amino acids, showing its utility in peptide synthesis without impurities typical of other methods. This reagent's stability and efficiency could be beneficial for developing pharmaceuticals and research in proteomics (Rao et al., 2016).

- Jin et al. (2014) designed a novel high-energy density material based on a spirocyclic framework, providing insights into its potential application in the development of new materials with high energy density for use in various technological and military fields (Jin et al., 2014).

Theoretical Studies

- A theoretical study by Quadri et al. (2017) on α7 nicotinic acetylcholine receptor silent agonists based on a spirocyclic scaffold illustrates the potential of these compounds in modulating receptor activity, offering pathways for the development of new therapeutic agents (Quadri et al., 2017).

properties

IUPAC Name |

11-prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-5-13-6-9-15-11-12(10-13)3-7-14-8-4-12/h1H,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAYIYCZQTXOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOCC2(C1)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

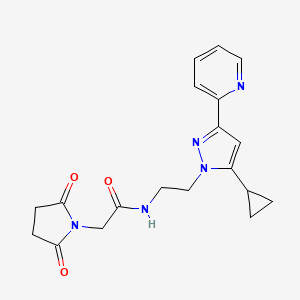

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)

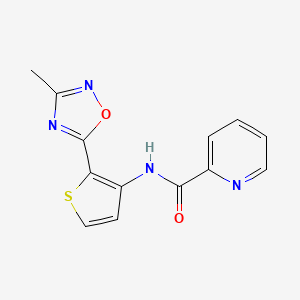

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)

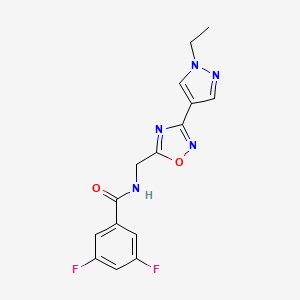

![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)

![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)

![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)

![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)

![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)